BRD9 Degradation Potency with CW-3308
The E3 ligase ligand thalidomide-methylpyrrolidine, when incorporated into the PROTAC CW-3308, enables BRD9 degradation with a DC50 < 1 nM in the G401 rhabdoid tumor cell line and < 10 nM in the HS-SY-II synovial sarcoma cell line, achieving Dmax > 90% protein depletion [1]. This performance was enabled by the specific geometry of the methylpyrrolidine-fused isoindoline scaffold, which was selected from a focused library of cereblon ligands developed in-house . In contrast, the clinical BRD9 inhibitor BI-7273, which lacks a degradation mechanism, exhibits only ~3 μM cellular potency [2]. The thalidomide-methylpyrrolidine ligand is thus essential for the catalytic, substoichiometric protein degradation activity characteristic of PROTACs.
| Evidence Dimension | BRD9 Protein Degradation Potency (DC50) |
|---|---|
| Target Compound Data | DC50 < 1 nM (G401 cells), DC50 < 10 nM (HS-SY-II cells); Dmax > 90% |
| Comparator Or Baseline | BRD9 inhibitor BI-7273: ~3 μM cellular potency (no degradation mechanism) |
| Quantified Difference | CW-3308 is >3000-fold more potent than BI-7273 in G401 cells based on DC50 comparison |
| Conditions | G401 rhabdoid tumor cell line, HS-SY-II synovial sarcoma cell line; Western blot quantification of BRD9 protein levels |
Why This Matters
The sub-nanomolar degradation potency enabled by the thalidomide-methylpyrrolidine ligand translates to potent anti-proliferative activity in BRD9-dependent cancer models, a feature not achievable with simple occupancy-based inhibitors.
- [1] Wang, C., et al. (2024). Discovery of CW-3308 as a Potent, Selective, and Orally Efficacious PROTAC Degrader of BRD9. J Med Chem, 67(16), 14125-14154. View Source
- [2] Bromberg, K. D., et al. (2021). BI-7273: A Selective BRD9 Inhibitor. Boehringer Ingelheim. Patent WO2014140078. View Source
